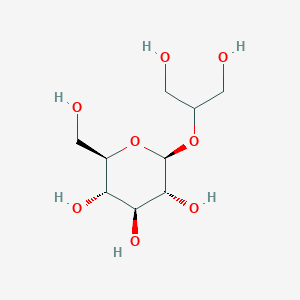![molecular formula C₁₇H₉D₃O₆ B1141224 (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione CAS No. 1217702-31-2](/img/structure/B1141224.png)
(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione, also known as (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione, is a useful research compound. Its molecular formula is C₁₇H₉D₃O₆ and its molecular weight is 315.29. The purity is usually 95%.
BenchChem offers high-quality (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection in Edible Oil
Aflatoxin B1 (AFB1) contamination in edible oil is a serious global problem, especially in underdeveloped countries and regions . AFB1 results from a possible degradation of aflatoxins and the interaction of the resulting toxic compound with food components, it could cause chronic disease or severe cancers . Therefore, rapid and reliable detection methods are essential for checking AFB1 occurrence in foodstuffs to ensure food safety .
Biosensor Technologies
New biosensor technologies have become a research hotspot due to their characteristics of speed and accuracy . These technologies involve the cross integration of multiple technologies, such as spectral technology and new nano materials . They are used for AFB1 control in edible oil and provide new insight into AFB1 detection .
Chromatographic and Spectroscopic Techniques
Various technologies such as chromatographic and spectroscopic techniques are used for AFB1 detection . These techniques have their own advantages and weaknesses .
ELISA Techniques
Enzyme linked immunosorbent assay (ELISA) is a conventional technology used to detect aflatoxins in food . It is known for its high cost, complex processing procedures and long processing time .
Bioremoval by Fungal Cells
A study was conducted on the bioremoval of AFB1 using fungal cells captured on magnetic nanoparticles . The favorable results of AFB1 degradation indicate that the influence of the carrier on the fungal cells and the degradation process is reasonable .
Development of Aflatoxin B1 Aptasensor
A rapid detection method for AFB1 was developed using the fluorescence quenching properties of graphene oxide (GO) and a fluorescein amidite (FAM) modified aptamer against AFB1 . This method is significant as a few micrograms of AFB1 penetrating through the skin is enough to cause liver cancer and developmental disorders .
Mechanism of Action
Target of Action
Aflatoxin B1-d3 primarily targets the Vitamin D receptor (VDR) and Retinoid X receptor alpha (RXRα) . These receptors play a crucial role in vitamin D signaling, which is essential for various biological processes, including calcium homeostasis and immune function .
Mode of Action
Aflatoxin B1-d3 interacts with its targets through a competitive antagonism mechanism . It impairs the formation of protein complexes containing both VDR-RXRα and RXRα/Retinoic acid receptor (RAR), affecting the subcellular localization of VDR and RXRα . This interference with vitamin D signaling pathways results in an antagonistic mechanism of action .
Biochemical Pathways
Aflatoxin B1-d3 affects several biochemical pathways. It is metabolized in the liver by cytochrome P450 enzymes, predominantly CYP3A4 and CYP1A2 . The metabolism of Aflatoxin B1-d3 leads to the generation of reactive oxygen species (ROS), upregulation of CYP450 activities, oxidative stress, lipid peroxidation, apoptosis, mitochondrial dysfunction, autophagy, necrosis, and inflammatory response .
Pharmacokinetics
The primary organ for metabolism of Aflatoxin B1-d3 is the liver . The compound is metabolized by cytochrome P450 enzymes, predominantly CYP3A4 and CYP1A2 . The Km (Michaelis-Menten constant) for Aflatoxin B1-d3 was estimated at 40.9 μM, indicating its affinity for the enzymes . The associated Vmax (maximum rate of reaction) values indicate the rate of metabolism .
properties
IUPAC Name |
(3S,7R)-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIQSTLJSLGHID-QVDKJMHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aflatoxin B1-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)


![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)


![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)

